(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal
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Overview
Description
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a hexynal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the synthesis of key biomolecules .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanol: This compound shares the methoxyphenyl group but lacks the hexynal chain.
4′-Methoxy-3-hydroxyflavone: Another compound with a methoxy group, but with a different core structure and properties.
Uniqueness
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal is unique due to its combination of a methoxyphenyl group and a hexynal chain, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
921763-58-8 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal |
InChI |
InChI=1S/C15H18O3/c1-4-5-12(2)15(10-16)18-11-13-6-8-14(17-3)9-7-13/h1,6-10,12,15H,5,11H2,2-3H3/t12-,15+/m1/s1 |
InChI Key |
OMTZASKMCNJWQH-DOMZBBRYSA-N |
Isomeric SMILES |
C[C@H](CC#C)[C@H](C=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC#C)C(C=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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